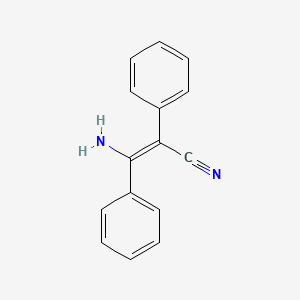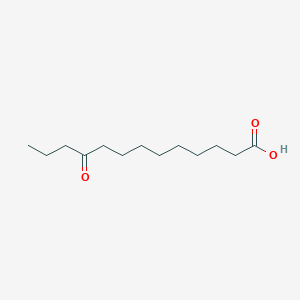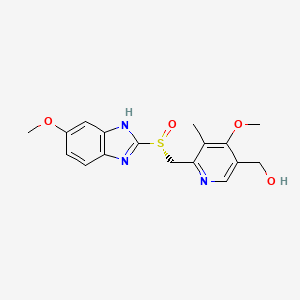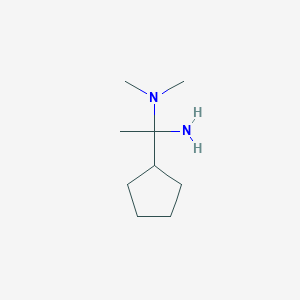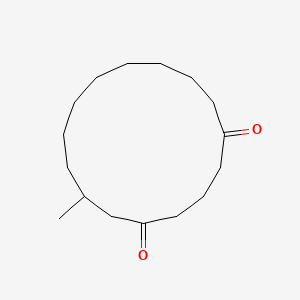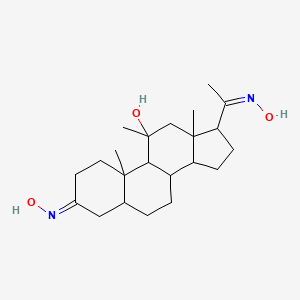
Silane, triethoxy(2-(tributylstannyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, triethoxy(2-(tributylstannyl)ethyl)- is an organosilicon compound that features both silicon and tin atoms within its structure. This compound is of interest due to its unique combination of properties derived from both silicon and tin, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethoxy(2-(tributylstannyl)ethyl)- typically involves the reaction of triethoxysilane with a tributylstannyl ethyl derivative. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used in this synthesis include tetrahydrofuran and toluene. The reaction may require a catalyst, such as a platinum or palladium complex, to facilitate the formation of the silicon-tin bond.
Industrial Production Methods
Industrial production of Silane, triethoxy(2-(tributylstannyl)ethyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, triethoxy(2-(tributylstannyl)ethyl)- undergoes various types of chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation: The tin atom can be oxidized to form tin oxides.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the ethoxy groups.
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ethoxy groups.
Major Products
Hydrolysis: Silanols and siloxanes.
Oxidation: Tin oxides and siloxanes.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Silane, triethoxy(2-(tributylstannyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of Silane, triethoxy(2-(tributylstannyl)ethyl)- involves the formation of siloxane bonds through hydrolysis and condensation reactions. The tin atom can participate in catalytic processes, facilitating the formation of new chemical bonds. The compound’s ability to form stable bonds with both organic and inorganic substrates makes it versatile in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxysilane: Similar in structure but lacks the tin atom. It is used in similar applications but does not offer the same catalytic properties.
Triethylsilane: Contains silicon but no ethoxy groups, making it less reactive in hydrolysis and condensation reactions.
Trimethoxysilane: Similar to triethoxysilane but with methoxy groups instead of ethoxy groups, leading to different reactivity and applications.
Uniqueness
Silane, triethoxy(2-(tributylstannyl)ethyl)- is unique due to the presence of both silicon and tin atoms, which impart distinct chemical properties. The combination of hydrolyzable ethoxy groups and a catalytically active tin atom makes it valuable in applications requiring both stability and reactivity.
Propriétés
Numéro CAS |
128093-63-0 |
|---|---|
Formule moléculaire |
C20H46O3SiSn |
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
triethoxy(2-tributylstannylethyl)silane |
InChI |
InChI=1S/C8H19O3Si.3C4H9.Sn/c1-5-9-12(8-4,10-6-2)11-7-3;3*1-3-4-2;/h4-8H2,1-3H3;3*1,3-4H2,2H3; |
Clé InChI |
GHJFSEIATDYEGN-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CC[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


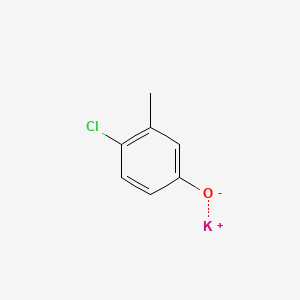
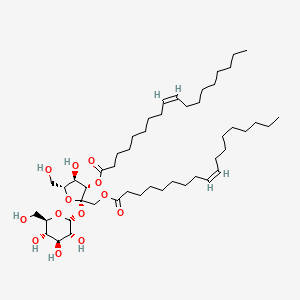
![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)

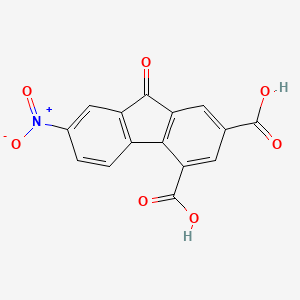
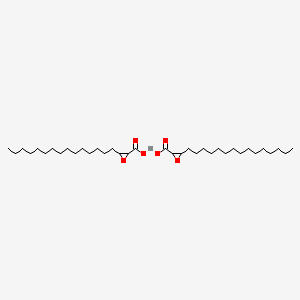
![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)
